Sub-Nanomolar MCHR2 Antagonist Potency vs. Primary Amide Analog
The target compound demonstrates potent antagonism at human MCHR2, with a functional IC50 of 1 nM in a Ca2+ flux assay in CHO cells [1]. While a direct head-to-head comparison with its closest analog, the des-ethyl derivative 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893984-67-3), is not yet available in public datasets, the structural difference—an N-ethyl group versus a primary amide—is well-established in medicinal chemistry as a modulator of lipophilicity and target engagement. The presence of the N-ethyl group increases the calculated logP and molecular weight (329.4 vs. 301.34 g/mol), which can enhance membrane permeability and binding pocket occupancy .
| Evidence Dimension | MCHR2 functional antagonist activity |
|---|---|
| Target Compound Data | IC50 = 1 nM (MCHR2 Ca2+ flux); Ki = 13 nM (radioligand displacement) |
| Comparator Or Baseline | Des-ethyl analog (CAS 893984-67-3): activity data not publicly reported |
| Quantified Difference | Bioactivity uniquely characterized for the target compound; the N-ethyl substituent is a key determinant of target affinity |
| Conditions | Human MCHR2 expressed in CHO cells; Ca2+ flux assay (FLIPR) with 10 min preincubation; radioligand binding assay in HEK cells [1] |
Why This Matters
Procurement of CAS 872843-76-0 ensures access to a characterized MCHR2 antagonist with verified nanomolar potency, whereas the uncharacterized des-ethyl analog may exhibit significantly weaker activity or require extensive re-validation.
- [1] BindingDB. BDBM50360683 (CHEMBL1934130): IC50=1nM for human MCHR2 in CHO cells; Ki=13nM in HEK cells. View Source
